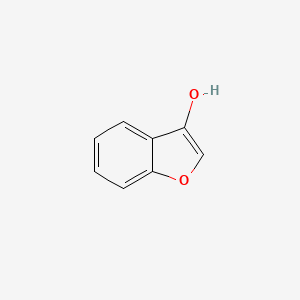

3-Benzofuranol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZMBTOLAQISOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536341 | |

| Record name | 1-Benzofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107637-99-0 | |

| Record name | 1-Benzofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspectives and Evolution of Research on 3 Benzofuranol

Early Synthetic Endeavors Towards Benzofuranol Structures

The history of benzofuran (B130515) synthesis dates back to 1870, when Perkin first synthesized the parent benzofuran ring. nih.gov Early efforts to construct the benzofuran core, including hydroxylated derivatives like 3-benzofuranol, were foundational to modern heterocyclic chemistry. These initial strategies were often characterized by harsh reaction conditions and limited substrate scope, but they paved the way for more sophisticated methods.

Key among these early endeavors was the intramolecular cyclization of appropriately substituted phenols. These reactions typically involved the formation of a five-membered furan (B31954) ring fused to the benzene (B151609) ring. One common approach involved the reaction of substituted phenols with reagents that could provide the two-carbon unit needed to complete the furan ring, followed by cyclization. For instance, the reaction of phenols with α-haloketones or related compounds, followed by an intramolecular Williamson ether synthesis and subsequent cyclization, was a common strategy.

Another significant historical approach is the Perkin rearrangement, which involves the base-catalyzed reaction of a coumarin (B35378) derivative to yield a benzofuran. While not a direct synthesis of this compound itself, these methods were crucial in establishing the fundamental chemistry of the benzofuran ring system and provided routes to various substituted benzofurans that could potentially be converted to benzofuranols.

These pioneering synthetic efforts are summarized in the table below, highlighting the foundational nature of these early chemical explorations.

| Synthetic Strategy | Starting Materials | General Description | Significance |

| Intramolecular Cyclization | Substituted Phenols, α-Halo Carbonyls | Formation of an ether linkage followed by an intramolecular condensation to form the furan ring. | Established a versatile route to various substituted benzofurans. |

| Perkin Reaction/Rearrangement | Coumarin Derivatives | Base-catalyzed rearrangement of coumarins to form the benzofuran nucleus. | Provided an early and important method for accessing the core benzofuran structure. |

| Phenol-based Annulation | Phenols, Acetylenic compounds | Cyclization of ortho-alkynylphenols, often catalyzed by transition metals in later developments. | Laid the groundwork for modern, more efficient catalytic syntheses. |

Milestones in Fundamental Reactivity Studies of Benzofuranol Systems

Understanding the inherent reactivity of the benzofuranol system was a critical step in its development. The benzofuran ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. However, the position of the hydroxyl group at the 3-position significantly influences the regioselectivity and nature of these reactions.

Electrophilic Aromatic Substitution: Fundamental studies on benzofuran itself show a preference for electrophilic substitution at the C2 position. echemi.comstackexchange.com This is due to the formation of a more stable carbocation intermediate where the positive charge can be delocalized onto the benzene ring without disrupting the aromaticity of the benzene nucleus. echemi.comstackexchange.com However, for this compound, the molecule exists in tautomeric equilibrium with benzofuran-3(2H)-one (also known as 3-coumaranone). This keto-enol tautomerism plays a crucial role in its reactivity. Reactions can occur on either the enol (this compound) or the keto tautomer, leading to a variety of products. The hydroxyl group is an activating group, further enhancing the electron density of the ring system and influencing the position of electrophilic attack.

Oxidation and Reduction: The reactivity of the furan moiety within the benzofuranol system makes it susceptible to oxidation. Studies have shown that oxidation of the benzofuran ring, particularly the C2-C3 double bond, can lead to ring-opening products. mdpi.com For example, oxidation can proceed via an epoxide intermediate, which can then rearrange to form products like 2-hydroxyacetophenone (B1195853) derivatives. mdpi.com The specific products obtained often depend on the oxidant used and the reaction conditions. mdpi.com This reactivity is a key consideration in the chemical manipulation of benzofuranols.

Other Reactions: The hydroxyl group of this compound behaves as a typical phenolic hydroxyl group to some extent, allowing for reactions such as ether and ester formation. The adjacent furan ring, however, modulates its acidity and nucleophilicity. The keto-form, benzofuran-3(2H)-one, possesses an active methylene (B1212753) group at the C2 position, which can participate in condensation reactions. This dual reactivity, stemming from the keto-enol tautomerism, is a cornerstone of benzofuranol chemistry and has been a subject of significant study. Palladium-catalyzed reactions have also been explored to create diarylated benzofuran derivatives, although the similar reactivity of the C2 and C3 positions can sometimes lead to mixtures of products. researchgate.net

Emergence of Interdisciplinary Research Orientations for Benzofuranols

The evolution of research on benzofuranols took a significant turn as their potential applications in fields beyond classical organic synthesis became apparent. The recognition of the benzofuran scaffold as a "privileged structure" in medicinal chemistry marked the beginning of extensive interdisciplinary investigations.

Biological and Medicinal Applications: A vast body of research has demonstrated that benzofuran derivatives exhibit a wide spectrum of biological activities. lbp.world This has spurred significant interest in synthesizing and evaluating novel benzofuranol-containing compounds for therapeutic use. The diverse biological activities are often linked to the ability of the benzofuran ring system to interact with various biological targets.

| Derivative Class | Reported Biological Activity | Significance |

| Substituted Benzofuranols | Anti-inflammatory, Antiallergic lbp.world | Potential for developing new treatments for inflammatory and allergic conditions. |

| Benzofuran-based neolignans | Antiviral, Antioxidant, Antifungal lbp.world | Broad-spectrum antimicrobial and cellular protective properties. |

| Fused Benzofuran Systems | Antitumor, Antibiotic lbp.world | Potential as scaffolds for novel cancer chemotherapeutics and antibiotics. |

| Pyrazole-containing Benzofurans | Analgesic, Antipyretic, Muscle-relaxant lbp.world | Diverse pharmacological effects targeting pain, fever, and muscle spasms. |

The exploration of these biological activities has become a major driver of contemporary benzofuranol research, with studies focusing on structure-activity relationships (SAR) to optimize potency and selectivity for various therapeutic targets.

Material Science Applications: More recently, the unique electronic and photophysical properties of the benzofuran ring system have attracted attention in the field of material science. The conjugated π-system of benzofuran makes it a suitable building block for organic electronic materials. Research has explored the incorporation of benzofuran derivatives into polymers and dyes. researchgate.net For instance, the development of polyamides, polyarylates, and polyesters containing the benzofuran moiety has been investigated. researchgate.net These materials can exhibit desirable properties such as thermal stability and specific optical characteristics, making them candidates for applications in areas like organic light-emitting diodes (OLEDs) and solar cells. researchgate.net This expansion into material science represents a modern and growing facet of benzofuranol research, highlighting the versatility of this heterocyclic system.

Synthetic Strategies and Methodologies for 3 Benzofuranol and Its Derivatives

Strategies for Benzofuran (B130515) Ring Construction Leading to 3-Benzofuranol

The formation of the benzofuran ring is the cornerstone of synthesizing this compound. Key strategies involve forming critical carbon-carbon (C-C) and carbon-oxygen (C-O) bonds through cyclization, annulation, and multicomponent reactions.

Cyclization reactions are among the most common and effective methods for constructing the benzofuran nucleus. These reactions can proceed through either intramolecular or intermolecular pathways, often employing metal catalysts or acidic/basic conditions to facilitate ring closure. mdpi.com

Intramolecular cyclization involves a single molecule that contains all the necessary atoms to form the ring. The reaction is typically triggered by a catalyst or reagent that promotes the formation of a new bond between two parts of the molecule. A prominent example is the acid-catalyzed cyclization of acetal (B89532) substrates. wuxiapptec.comwuxiapptec.com In this process, a precursor like an aryl ether acetal is treated with a strong acid, such as polyphosphoric acid (PPA), which protonates the acetal, leading to the formation of an oxonium ion intermediate. wuxiapptec.com The aromatic ring then acts as a nucleophile, attacking the oxonium ion to close the ring and, after subsequent elimination, form the benzofuran structure. wuxiapptec.com

Another powerful intramolecular approach is the transition-metal-catalyzed cyclization of precursors such as o-alkynylphenyl ethers. rsc.org For example, palladium-catalyzed processes can effectively form the C-O bond required to complete the furan (B31954) ring. Similarly, iron(III) chloride (FeCl₃) can mediate the intramolecular cyclization of electron-rich aryl ketones, where an alkoxy substituent on the benzene (B151609) ring is crucial for an efficient reaction. mdpi.com

Table 1: Examples of Intramolecular Cyclization Reactions for Benzofuran Synthesis

| Starting Material Type | Catalyst/Reagent | Key Transformation | Ref. |

| Aryl Ether Acetal | Polyphosphoric Acid (PPA) | Acid-catalyzed cyclization via oxonium ion | wuxiapptec.com |

| o-Alkynylphenyl Allyl Ethers | N/A (Thermal) | Claisen rearrangement followed by cyclization | researchgate.net |

| Electron-Rich Aryl Ketones | FeCl₃ | Oxidative aromatic C–O bond formation | mdpi.com |

| 2-Fluorophenylacetylene Derivatives | Copper(I) Iodide (CuI), KOH | Domino hydration and intramolecular annulation | nih.gov |

Intermolecular cyclizations involve the reaction of two or more separate molecules to build the benzofuran ring. These methods often assemble the final structure in a sequential or one-pot fashion. Transition-metal-catalyzed directing-group-assisted C-H bond functionalization represents a powerful strategy for intermolecular C-C and C-O bond formation. mdpi.com A notable example is the cascade radical cyclization/intermolecular coupling of 2-azaallyls with 2-iodo aryl allenyl ethers, which constructs complex benzofurylethylamine derivatives. nih.gov This reaction is initiated by a single-electron transfer (SET) from a 2-azaallyl anion to the aryl ether, triggering a radical cyclization that is followed by an intermolecular radical-radical coupling to yield polycyclic benzofurans. nih.gov

Annulation reactions, which involve the formation of a new ring onto an existing one, are a highly efficient way to construct the benzofuran framework. These reactions often proceed via cycloaddition mechanisms.

A key strategy is the copper-mediated oxidative annulation of phenols with unactivated internal alkynes. rsc.org This method involves a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and subsequent cyclization to afford the benzofuran derivative. rsc.org Rhodium(III)-catalyzed annulation between salicylaldehydes and diazo compounds is another effective approach, where the choice of an additive can control chemoselectivity to favor benzofurans. organic-chemistry.org

[4+1] annulation is a specific type of cycloaddition that has been successfully applied to benzofuran synthesis. An efficient Lewis acid-catalyzed [4+1] cycloaddition of in situ generated o-quinone methides with isocyanides provides 3-aryl-2-aminobenzofurans under mild conditions. organic-chemistry.org Furthermore, catalytic asymmetric [4+1] cyclization of benzofuran-derived azadienes with compounds like 3-chlorooxindoles has been developed to construct chiral spirooxindole frameworks containing a five-membered ring fused to the benzofuran system. acs.org Other cycloaddition strategies, such as the [4+3] annulation of benzofuran-derived azadienes with α-bromohydroxamates, have been used to create benzofuran-fused 1,4-diazepinones. rsc.orgresearchgate.net

Table 2: Selected Annulation Strategies for Benzofuran Frameworks

| Annulation Type | Reactants | Catalyst/Mediator | Product Type | Ref. |

| Oxidative Annulation | Phenols, Internal Alkynes | Copper | Substituted Benzofurans | rsc.org |

| C-H Annulation | Salicylaldehydes, Diazo Compounds | Rhodium(III) | Benzofurans | organic-chemistry.org |

| [4+1] Annulation | o-Quinone Methides, Isocyanides | Lewis Acid | 3-Aryl-2-aminobenzofurans | organic-chemistry.org |

| Asymmetric [4+1] Annulation | Benzofuran-derived Azadienes, 3-Chlorooxindoles | Chiral Guanidine | Chiral Spirooxindoles | acs.org |

| [4+3] Annulation | Benzofuran-derived Azadienes, α-Bromohydroxamates | Cs₂CO₃ | Benzofuran-fused 1,4-diazepinones | rsc.org |

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a single step to form a complex product, incorporating significant portions of each reactant. nih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly notable.

The Passerini reaction, first described in 1921, is a three-component reaction involving an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction can be adapted for the synthesis of heterocyclic systems. The Ugi four-component reaction (U-4CR) expands on this by including a primary amine, yielding dipeptide-like scaffolds. nih.gov

These reactions have been applied to the synthesis of highly functionalized benzofuran derivatives. For instance, a one-pot, five-component reaction has been developed to create tetrazole-benzofuran hybrids. rsc.org This process couples a Ugi-azide MCR with a subsequent intramolecular cyclization catalyzed by a Pd/Cu system, forming six new bonds in a single operation. rsc.org Another approach involves a microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides from commercially available amines, 2'-hydroxyacetophenones, and other building blocks. kcl.ac.uk A rhodium(III)-catalyzed one-pot, three-component synthesis of benzofuran-3(2H)-ones, direct precursors to 3-benzofuranols, has also been achieved using salicylaldehydes, cyclopropanols, and alkyl alcohols. researchgate.net

Cyclization Reactions in Benzofuranol Synthesis

Stereoselective Synthesis Approaches towards Chiral Benzofuranol Analogues

The development of stereoselective methods for synthesizing chiral benzofuranol analogues is of great importance, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

An effective strategy for preparing optically active benzofuran derivatives involves using chiral starting materials. A mild, microwave-assisted route allows for the synthesis of 2-substituted benzofurans directly from N-protected α-amino acids without causing racemization. organic-chemistry.org This method uses 2,4,6-trichloro-1,3,5-triazine (TCT) to activate the carboxylic acid, which then undergoes cyclization, preserving the stereochemical integrity of the original amino acid. organic-chemistry.org

Asymmetric catalysis provides another powerful avenue. A chiral guanidine-catalyzed asymmetric [4+1] cyclization of benzofuran-derived azadienes with 3-chlorooxindoles has been established. acs.org This reaction constructs chiral spirooxindole frameworks with high diastereoselectivity and good enantioselectivity, demonstrating the potential of organocatalysis in creating complex, stereodefined benzofuran-containing molecules. acs.org

Catalytic Methodologies for Benzofuranol Synthesis

Catalytic approaches offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of this compound and its derivatives. These methods often proceed under milder reaction conditions and can provide access to a wide range of substituted products.

Transition metal catalysis has emerged as a powerful tool for the construction of the benzofuran ring system. nih.gov Metals such as palladium, copper, and ruthenium have been extensively utilized in various cross-coupling and cyclization reactions to afford this compound derivatives.

Palladium-Catalyzed Syntheses: Palladium catalysts are widely employed in the synthesis of benzofurans through cross-coupling reactions followed by cyclization. nih.gov A common strategy involves the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization to furnish the benzofuran core. nih.gov For instance, the use of a (PPh₃)PdCl₂ catalyst with a copper iodide co-catalyst in triethylamine (B128534) has been reported for this transformation. nih.gov

Another palladium-catalyzed approach involves the oxidative annulation between phenols and alkenylcarboxylic acids. researchgate.net This method allows for the synthesis of 2,3-disubstituted benzofurans with excellent regioselectivity. researchgate.net The reaction proceeds through an ortho-palladation of the phenol, followed by insertion of the α,β-unsaturated carboxylic acid and subsequent decarboxylative cyclization. researchgate.net

| Catalyst System | Starting Materials | Product | Key Features |

| (PPh₃)PdCl₂ / CuI | o-Iodophenols, Terminal Alkynes | 2-Substituted Benzofurans | Sonogashira coupling followed by intramolecular cyclization. nih.gov |

| Pd(OAc)₂ / Cu(OAc)₂ | Phenols, Alkenylcarboxylic Acids | 2,3-Disubstituted Benzofurans | Oxidative annulation with excellent regioselectivity. researchgate.net |

Copper-Catalyzed Syntheses: Copper-based catalysts have also proven to be effective for the synthesis of benzofuran derivatives. nih.gov One-pot syntheses involving the reaction of o-hydroxyaldehydes, amines, and terminal alkynes in the presence of copper iodide have been developed. nih.gov These reactions often utilize eco-friendly deep eutectic solvents, such as choline (B1196258) chloride-ethylene glycol. nih.gov The mechanism is proposed to proceed through the formation of an iminium ion, followed by the attack of a copper acetylide, intramolecular cyclization, and isomerization. nih.gov

A facile copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a regioselective synthesis of polysubstituted benzofurans. nih.gov This one-pot procedure involves a sequential nucleophilic addition of phenols to alkynes and an oxidative cyclization. nih.gov

Ruthenium-Catalyzed Syntheses: Ruthenium catalysts have been employed for the synthesis of benzofuran derivatives through C-H alkenylation of m-hydroxybenzoic acids with alkynes, followed by an oxygen-induced annulation. nih.gov This aerobic oxidation is facilitated by a magnesium acetate (B1210297) base in γ-valerolactone as a solvent. nih.gov

Lewis acid catalysis provides an alternative pathway for the synthesis of benzofuran derivatives, often proceeding through different mechanisms than transition metal-catalyzed reactions. These methods can be particularly useful for the construction of highly substituted benzofurans.

A notable example is the synthesis of 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds using N-bromosuccinimide (NBS) as an oxidizing agent in the presence of a Lewis acid catalyst. rsc.org This method has been successfully applied to the synthesis of commercial drug molecules like benzbromarone (B1666195) and amiodarone. rsc.org The proposed mechanism involves an NBS-assisted autotandem catalysis with the Lewis acid. rsc.org An intermediate in this reaction can be isolated and converted to 4,5,6,7-tetrahydrobenzofurans. rsc.org

| Lewis Acid | Starting Materials | Product | Key Features |

| Various Lewis Acids | Acrolein Dimer, 1,3-Dicarbonyl Compounds | 2,3-Disubstituted Benzofurans | NBS-assisted autotandem catalysis. rsc.org |

| BF₃·Et₂O | 1-(2-Hydroxyphenyl)propargyl Alcohol Derivatives | 3-Phosphinoylbenzofurans | Metal-free cyclization and substitution. researchgate.net |

Organocatalysis has gained significant attention as a metal-free alternative for the synthesis of heterocyclic compounds. In the context of benzofuranol synthesis, organocatalysts are often employed to facilitate the formation of key intermediates, such as arylidene benzofuranones, which can then be converted to this compound derivatives.

Proline-based organocatalysts have been successfully used in the Aldol condensation of benzofuranone with various aldehydes to produce arylidene benzofuranone intermediates. dntb.gov.uamdpi.com These intermediates are crucial for the subsequent construction of more complex molecules, such as aurone-derived azadienes. dntb.gov.uamdpi.com The use of different amine organocatalysts has been evaluated to optimize the yield of this transformation. dntb.gov.uamdpi.com

| Organocatalyst | Reaction Type | Substrates | Product Intermediate |

| Proline-based amines | Aldol Condensation | Benzofuranone, Aldehydes | Arylidene Benzofuranones |

Sustainable and Green Chemistry Methodologies in Benzofuranol Synthesis

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods. This has led to the exploration of solvent-free reactions, the use of aqueous media, and the application of photochemical and electrochemical techniques for the synthesis of this compound and its derivatives.

Conducting reactions in the absence of organic solvents or in aqueous media is a key principle of green chemistry. A transition-metal-free, one-pot synthesis of fused benzofuranamines has been developed at room temperature in DMSO, which is considered a greener solvent alternative in some contexts. researchgate.net This method demonstrates high reaction efficiency and mild conditions. researchgate.net

The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. A DABCO-catalyzed multi-component domino reaction for the synthesis of diverse and densely functionalized benzofurans has been developed in water. frontiersin.org

Photochemical and electrochemical methods offer sustainable alternatives to traditional synthetic routes by utilizing light or electricity as reagents, thereby minimizing waste.

Photochemical Synthesis: Visible-light-mediated synthesis of 2,3-chalcogenil-dihydrobenzofurans has been achieved through the oxyselenocyclization of 2-allylphenols in the presence of chalcogenides. nih.gov This method is enhanced by mild conditions, using a simple I₂/SnCl₂ promoter and blue LED irradiation. nih.gov This approach aligns with green chemistry principles by avoiding the need for photocatalysts and employing environmentally friendly conditions. nih.gov

Electrochemical Synthesis: Electrochemical methods provide a powerful and green tool for the synthesis of benzofuran derivatives. researchgate.net The electrochemical oxidation of catechols in the presence of various nucleophiles in aqueous solution can lead to the formation of the benzofuran ring system. researchgate.net For example, the electrooxidation of 3-substituted catechols in the presence of dimedone in an aqueous solution yields the corresponding benzofuran derivatives. This process has been successfully performed at carbon rod electrodes in an undivided cell. researchgate.net

The electrochemical cyclization of 2-alkynylphenols and various diselenides using platinum electrodes in acetonitrile (B52724) has also been reported to produce substituted benzofurans in high yields. nih.gov

| Method | Starting Materials | Key Reagents/Conditions | Product |

| Photochemical | 2-Allylphenols, Chalcogenides | I₂/SnCl₂, Blue LED | 2,3-Chalcogenil-dihydrobenzofurans |

| Electrochemical | Catechols, Nucleophiles (e.g., dimedone) | Carbon electrode, Aqueous solution | Benzofuran derivatives |

| Electrochemical | 2-Alkynylphenols, Diselenides | Platinum electrodes, Acetonitrile | Selenylbenzo[b]furan derivatives |

Ionic Liquid-Mediated Syntheses

In recent years, ionic liquids (ILs) have emerged as environmentally benign reaction media and catalysts in organic synthesis due to their unique properties, including negligible vapor pressure, high thermal stability, and recyclability. jocpr.com Their application has been extended to the synthesis of this compound derivatives, offering advantages such as improved yields, simpler reaction protocols, and catalyst reusability. jocpr.comresearchgate.net

One notable approach involves a one-pot synthesis of 2-aroylbenzofuran-3-ols utilizing a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), which functions as both the catalyst and the reaction medium. jocpr.com This method employs a Dieckmann condensation of substituted methyl salicylates with 2-bromo-1-aroylethanones. jocpr.com The reaction proceeds efficiently at 50°C, and the desired products are obtained in good yields after a simple workup with water. jocpr.com This protocol is superior to traditional methods that use catalysts like triethylamine or ammonium (B1175870) acetate. jocpr.com The reusability of the ionic liquid is a key feature of this green methodology. jocpr.com

| Entry | Aroyl Group (Ar) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 2-Benzoylbenzofuran-3-ol | 88 |

| 2 | 4-Methylphenyl | 2-(4-Methylbenzoyl)benzofuran-3-ol | 92 |

| 3 | 4-Chlorophenyl | 2-(4-Chlorobenzoyl)benzofuran-3-ol | 90 |

| 4 | 4-Methoxyphenyl | 2-(4-Methoxybenzoyl)benzofuran-3-ol | 85 |

| 5 | 4-Nitrophenyl | 2-(4-Nitrobenzoyl)benzofuran-3-ol | 91 |

In addition to basic ionic liquids, Lewis acid ionic liquids (LAILs) have been synthesized and employed as catalysts for the one-pot synthesis of substituted benzofuranols. researchgate.net For instance, the reaction of pyrocatechol (B87986) and 3-chloro-2-methylpropene (B57409) can be catalyzed by various LAILs. researchgate.net The acidity of the ionic liquid plays a crucial role in its catalytic efficiency. Among several tested LAILs, including those based on CuCl₂, FeCl₃, SnCl₂, and ZnCl₂, 1-butyl-3-methylimidazolium tetrachloroaluminate ([BMIm][AlCl₄]) was found to be the most effective catalyst, affording the highest yield of the benzofuranol product. researchgate.net The catalyst could also be recycled and reused multiple times with only a slight decrease in activity. researchgate.net

| Entry | Catalyst (LAIL) | Yield (%) |

|---|---|---|

| 1 | [BMIm][CuCl₂] | 17.8 |

| 2 | [BMIm][FeCl₄] | 66.3 |

| 3 | [BMIm][SnCl₃] | 50.1 |

| 4 | [BMIm][ZnCl₃] | 35.2 |

| 5 | [BMIm][AlCl₄] | 89.6 |

Functionalization Strategies on the this compound Core Structure

The direct functionalization of the benzofuran core is an important strategy for rapidly generating libraries of analogues for structure-activity relationship studies in drug development. hw.ac.uk Carbon-hydrogen (C–H) bond functionalization has become a powerful tool for modifying the benzofuran scaffold, avoiding the need for pre-functionalized starting materials. hw.ac.ukmdpi.com

A primary focus has been the palladium-catalyzed direct arylation of the benzofuran ring. The C2 position is the most electronically favorable site for electrophilic substitution and C-H activation due to the stability of the intermediate. hw.ac.uknsf.gov A robust method for the C-2 arylation of benzofuran has been developed using commercially available aryl iodides at room temperature. nsf.govnih.gov This reaction demonstrates complete regioselectivity for the C2 position and tolerates a wide array of functional groups. nsf.gov While this methodology has been optimized for benzofuran itself, it provides a foundational strategy for the functionalization of this compound. The presence of the hydroxyl group at the C3 position would be expected to influence the electronic properties and reactivity of the ring, potentially requiring optimization of reaction conditions or protection of the hydroxyl group.

Another powerful strategy involves the use of a directing group to control the regioselectivity of C–H functionalization. For example, by installing an 8-aminoquinoline (B160924) (AQ) amide at the C2 position, C–H arylation can be directed specifically to the C3 position. mdpi.com This approach utilizes a Pd(II)/Pd(IV) catalytic cycle and allows for the introduction of a diverse range of aryl and heteroaryl substituents at the C3 position, adjacent to the hydroxyl group in a this compound system. mdpi.com

Palladium catalysis has also been successfully employed for the direct 3-arylation of benzofurans that are unsubstituted at the C2 position. nih.gov Using low loadings of a palladium catalyst, various aryl bromides can be coupled at the C3 position in moderate to good yields. nih.gov This method is particularly effective with electron-deficient aryl bromides and is tolerant of functional groups on both the aryl bromide and the benzofuran core. nih.gov This provides a direct route to 3-arylbenzofurans, which are valuable substructures. For a this compound substrate, this reaction would directly attach an aryl group to the carbon bearing the hydroxyl function, leading to a quaternary center.

| Arylating Agent | Benzofuran Substrate | Position of Functionalization | Catalyst System | Yield (%) |

|---|---|---|---|---|

| 4-Iodotoluene | Benzofuran | C2 | Pd(OAc)₂ / Ag₂CO₃ | 94 |

| 1-Iodo-4-nitrobenzene | Benzofuran | C2 | Pd(OAc)₂ / Ag₂CO₃ | 95 |

| 4-Bromoacetophenone | Benzofuran | C3 | Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ | 81 |

| 4-Bromobenzonitrile | Benzofuran | C3 | Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ | 76 |

| 4-Iodobenzonitrile | Benzofuran-2-carboxamide (8-AQ) | C3 | Pd(OAc)₂ / Ag₂CO₃ | 91 |

Reactivity and Mechanistic Investigations of 3 Benzofuranol

Electrophilic Aromatic Substitution Reactions of Benzofuranols

The benzofuran (B130515) ring system is generally susceptible to electrophilic attack, with the outcome influenced by the directing effects of existing substituents and the stability of the intermediates formed. For 3-benzofuranol, the hydroxyl group at the C3 position is a powerful activating group. Its lone pairs of electrons increase the electron density of the heterocyclic ring, making it more nucleophilic.

Theoretical studies and experimental results on related benzofuran structures indicate that electrophilic substitution typically occurs at the C2 position. This preference is attributed to the formation of a more stable cationic intermediate (a sigma complex) where the positive charge can be delocalized over the benzene (B151609) ring, analogous to a benzylic carbocation researchgate.netresearchgate.net. The C3-hydroxyl group further stabilizes the intermediate formed by attack at C2 through resonance donation.

Common electrophilic substitution reactions applicable to activated aromatic systems include halogenation, nitration, and Friedel-Crafts reactions.

Halogenation : The reaction of substituted benzofurans with halogens like bromine has been studied. For instance, the bromination of methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate demonstrates that halogenation can occur on the benzene ring (at the C4 position) and on side chains mdpi.com. For this compound, direct bromination would be expected to be facile, likely occurring at the activated C2 position.

Friedel-Crafts Acylation : This reaction introduces an acyl group onto the aromatic ring. While Friedel-Crafts acylation of unsubstituted benzofuran can result in low regioselectivity between the C2 and C3 positions, the presence of the C3-hydroxyl group in this compound would strongly favor acylation at the C2 position nih.gov. Intramolecular Friedel-Crafts reactions are also a key step in the synthesis of more complex benzofuran systems nih.govrsc.org.

Vilsmeier-Haack Reaction : This reaction is used to introduce a formyl group onto electron-rich aromatic and heterocyclic compounds. The Vilsmeier reagent (formed from DMF and POCl₃) is a relatively mild electrophile that reacts readily with activated systems chemistrysteps.comjk-sci.com. For benzofuran, formylation occurs at the 2-position cambridge.org. Given the activating nature of the C3-hydroxyl group, this compound is expected to undergo formylation readily at the C2 position.

| Reaction | Reagents | Expected Major Product Position |

| Bromination | Br₂ in CHCl₃ | C2 |

| Acylation | Acyl chloride, Lewis Acid | C2 |

| Formylation | DMF, POCl₃ | C2 |

Nucleophilic Additions and Substitutions Involving Benzofuranols

The primary site for nucleophilic substitution on this compound is the hydroxyl group. Acting as an alcohol (specifically, an enol-like structure), it can be converted into a potent nucleophile by deprotonation.

The general mechanism involves the initial deprotonation of the hydroxyl group by a strong base (like sodium hydride, NaH) to form the corresponding 3-benzofuranolate anion. This anion is a strong nucleophile and can readily participate in Sₙ2 reactions with various electrophiles.

O-Alkylation (Williamson Ether Synthesis) : The 3-benzofuranolate anion can react with primary alkyl halides or other alkylating agents with good leaving groups (e.g., tosylates) to form 3-alkoxybenzofurans byjus.comwikipedia.orgmasterorganicchemistry.com. This reaction proceeds via a classic Sₙ2 mechanism, where the benzofuranolate attacks the electrophilic carbon of the alkylating agent, displacing the leaving group wikipedia.orgyoutube.com. This method is a cornerstone for preparing a wide variety of ethers utahtech.edu.

O-Acylation (Esterification) : Similarly, the 3-benzofuranolate anion can react with acylating agents such as acyl chlorides or acid anhydrides to yield 3-acyloxybenzofuran esters rug.nlchemguide.co.uk. This reaction provides a straightforward route to benzofuran esters, which are themselves valuable synthetic intermediates and have been investigated for biological activity nih.gov.

These reactions are fundamental in synthetic organic chemistry for modifying hydroxyl groups and are broadly applicable to this compound.

| Reaction Type | Reagents | Product Class |

| O-Alkylation | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | 3-Alkoxybenzofuran (Ether) |

| O-Acylation | 1. Strong Base (e.g., NaH)2. Acyl Chloride (RCOCl) | 3-Acyloxybenzofuran (Ester) |

Oxidation and Reduction Reactions of the Benzofuranol System

The benzofuranol system is susceptible to both oxidation and reduction, targeting either the furan (B31954) ring or the substituents.

Oxidation : Oxidation of benzofurans often targets the electron-rich C2-C3 double bond. Biomimetic oxidation of 3-methylbenzofuran with hydrogen peroxide, catalyzed by manganese porphyrins, proceeds through the formation of a reactive epoxide at the 2,3-position. This epoxide intermediate is unstable and undergoes a rapid internal rearrangement to yield the enol derivative (3-methylbenzofuran-2-ol), which exists in equilibrium with its more stable keto tautomer, 3-methylbenzofuran-2(3H)-one utahtech.edu. A minor product from this reaction is 2'-hydroxyacetophenone, indicating ring opening utahtech.edu.

Another approach involves the direct oxidation of 3-arylbenzofuran-2(3H)-ones to 3-aryl-3-hydroxybenzofuran-2(3H)-ones. This transformation can be achieved using a catalytic amount of pyridinium chlorochromate (PCC) in combination with periodic acid (H₅IO₆) nih.govchemistrysteps.com. A transition-metal-free alternative uses an in-situ generated hydroperoxide from THF to achieve a similar decarbonylation-oxidation, converting 3-arylbenzofuran-2(3H)-ones into 2-hydroxybenzophenones organic-chemistry.org.

Reduction : Reduction of the benzofuran system typically involves the hydrogenation of the C2-C3 double bond of the furan ring to yield the corresponding 2,3-dihydrobenzofuran (B1216630). This transformation is commonly achieved through catalytic hydrogenation. For example, 2,3-disubstituted benzofurans can be selectively reduced to their cis-2,3-dihydro derivatives using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

| Transformation | Reagents/Catalyst | Key Intermediate/Product |

| Oxidation | H₂O₂, Mn(III) Porphyrin | 2,3-Epoxide, 3-Methylbenzofuran-2(3H)-one |

| Oxidation | PCC, H₅IO₆ | 3-Aryl-3-hydroxybenzofuran-2(3H)-one |

| Reduction | H₂, Pd/C | 2,3-Dihydrobenzofuran |

Rearrangement Reactions of this compound and Its Precursors

Rearrangement reactions provide powerful synthetic routes to the benzofuran core, often establishing the 3-substituted pattern.

A notable example is the rearrangement of 2-hydroxychalcone derivatives. Depending on the reaction conditions, these precursors can be selectively transformed into either 3-acylbenzofurans or 3-formylbenzofurans. The reaction proceeds through a cyclized 2,3-dihydrobenzofuran intermediate. Treatment of this intermediate with a weak acid or base leads to elimination and aromatization, yielding the 3-acylbenzofuran. However, using a stronger acid like p-toluenesulfonic acid in a solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol ((CF₃)₂CHOH) promotes a different pathway. This pathway is thought to involve a diprotonated intermediate that undergoes ring-opening followed by ring-closure at the ketone moiety, ultimately leading to the 3-formylbenzofuran after aromatization and hydrolysis nih.govcambridge.org.

Another synthetic strategy involves a nih.govnih.gov-sigmatropic rearrangement triggered by the N-trifluoroacetylation of oxime ethers, which can be tailored to produce either dihydrobenzofurans or fully aromatic benzofurans under mild conditions. An unusual rearrangement from a benzopyran to a benzofuran ring has also been reported during the synthesis of potential acetylcholinesterase inhibitors, offering a novel pathway to functionalized benzofurans researchgate.net.

| Precursor | Key Reagents/Conditions | Product Type |

| 2-Hydroxychalcone | Rearrangement -> Dihydrobenzofuran -> Weak Acid/Base | 3-Acylbenzofuran |

| 2-Hydroxychalcone | Rearrangement -> Dihydrobenzofuran -> p-TsOH, (CF₃)₂CHOH | 3-Formylbenzofuran |

| Benzopyran derivative | NBS, BPO, Piperazine | 3-Substituted Benzofuran |

Transition Metal-Catalyzed Transformations of Benzofuranols

Transition metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, including benzofurans. These methods offer high efficiency and selectivity for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly powerful for the arylation of the benzofuran nucleus. Direct C-H arylation provides an atom-economical route to aryl-substituted benzofurans. For instance, the palladium-catalyzed direct 3-arylation of benzofurans has been achieved using a variety of aryl bromides with low catalyst loadings (0.1-0.5 mol%). These reactions tolerate a wide range of functional groups on the aryl bromide, including acetyl, formyl, ester, and nitrile groups.

Suzuki cross-coupling reactions have also been applied to synthesize novel benzofuran derivatives containing a biaryl moiety. In this approach, a pre-functionalized benzofuran, such as 2-(4-bromophenyl)benzofuran, is coupled with an arylboronic acid in the presence of a palladium catalyst to yield the desired biaryl product rug.nl. These cross-coupling reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

| Reaction Type | Catalyst System | Substrates | Product |

| Direct 3-Arylation | Pd(OAc)₂ | Benzofuran, Aryl Bromide | 3-Arylbenzofuran |

| Suzuki Coupling | Pd(II) complex | 2-(4-bromophenyl)benzofuran, Arylboronic acid | 2-(Biaryl)benzofuran |

C-H activation is a modern synthetic strategy that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, avoiding the need for pre-functionalized substrates. Both palladium and rhodium catalysts have been extensively used for C-H activation on benzofuran and its precursors.

Palladium-catalyzed C-H activation has been employed for the direct arylation of benzofurans at room temperature using aryl iodides, showing complete C-2 regioselectivity masterorganicchemistry.com. Another elegant application is the Pd(II)-catalyzed enantioselective C-H activation of phenylacetic acids followed by intramolecular C-O bond formation, which provides access to chiral benzofuranones. This process is believed to proceed through a Pd(II)/Pd(IV) redox cycle.

Rhodium catalysts are also highly effective. Rh(III)-catalyzed redox-neutral annulations of N-phenoxyacetamides with ynones via successive double C-H bond activations have been developed to generate complex indenols bearing a benzofuran unit. The mechanism for these transformations often involves a concerted metalation-deprotonation (CMD) pathway, where a directing group on the substrate facilitates the selective cleavage of a specific C-H bond by the metal catalyst.

| Metal Catalyst | Reaction Type | Substrates | Product |

| Palladium(II) | C-H Arylation | Benzofuran, Aryl Iodide | 2-Arylbenzofuran |

| Palladium(II) | Enantioselective C-H Activation/C-O Cyclization | Phenylacetic Acid | Chiral Benzofuranone |

| Rhodium(III) | C-H Activation/Annulation | N-Phenoxyacetamide, Ynone | Indenol with Benzofuran Unit |

Radical Reactions Involving Benzofuranols

While the direct participation of this compound as a reactant in radical chain reactions is not extensively documented in dedicated studies, its structure, particularly the hydroxyl group attached to the furan ring, suggests significant involvement in radical processes, primarily as a radical scavenger or antioxidant. The phenolic nature of the hydroxyl group allows it to donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable benzofuranoxyl radical. This antioxidant property is a key aspect of the radical reactivity of hydroxylated benzofurans.

Furthermore, the synthesis of 3-substituted benzofurans can proceed through radical pathways. While not starting from this compound itself, these methods illustrate the amenability of the benzofuran core to radical reactions. For example, a transition metal-free intermolecular radical coupling reaction has been developed for creating 3-substituted benzofurans using heteroatom anions as super-electron-donors to initiate the radical process. nih.govresearchgate.net These reactions typically involve the generation of a radical at the 3-position of the furan ring, which then couples with another radical species.

The antioxidant activity of benzofuran derivatives has been a subject of significant investigation. Density Functional Theory (DFT) calculations on benzofuran–stilbene hybrids have explored the mechanisms of their antioxidative action, identifying hydrogen atom transfer (HAT) and sequential proton loss–electron transfer (SPL–ET) as plausible pathways, depending on the solvent environment. rsc.org In the HAT mechanism, the hydroxyl group directly donates a hydrogen atom to a radical.

| Mechanism | Description | Environment |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom from the hydroxyl group to a free radical. | Gaseous Phase |

| Sequential Proton Loss–Electron Transfer (SPL–ET) | The hydroxyl group first loses a proton, followed by the transfer of an electron to the radical species. | Solvent (e.g., water, methanol, acetone) |

Studies on 3H-benzofuran-2-one derivatives have also shown their ability to reduce intracellular reactive oxygen species (ROS) levels, further underscoring the antioxidant potential of the benzofuran scaffold. mdpi.com The presence of a hydroxyl group is often crucial for this activity, as it can readily participate in reactions with radicals. researchgate.net

Mechanistic Elucidation of Key Transformations of Benzofuranol

Understanding the mechanisms by which this compound and its derivatives are formed and undergo further reactions is crucial for optimizing synthetic routes and predicting product outcomes. Mechanistic studies often employ a combination of kinetic analysis and isotopic labeling to trace the pathways of atoms and electrons during a reaction.

Kinetic Studies

Kinetic studies provide quantitative data on reaction rates, which can help to support or refute a proposed mechanism. While specific kinetic data for the transformations of this compound are not widely published, related studies on benzofuran derivatives offer insights into the factors governing their reactivity.

For example, a kinetic investigation into the reaction of benzofuran–stilbene hybrid compounds with hydroperoxyl radicals (HOO•) was conducted using DFT calculations. This study determined the Gibbs activation energy (ΔG#) and the rate constant (K) for the radical scavenging process, highlighting the favorability of the reaction. The calculations showed that the position of the hydroxyl group significantly influences the antioxidant activity.

| Parameter | Value | Unit |

|---|---|---|

| Gibbs Activation Energy (ΔG#) | 4.7 | kcal mol⁻¹ |

| Rate Constant (K) | 5.702 × 10¹⁰ | L mol⁻¹ s⁻¹ |

Data from a DFT study on a benzofuran–stilbene hybrid. rsc.org

Such computational kinetic studies are valuable tools for understanding the reactivity of complex molecules where experimental measurements may be challenging. They can elucidate the most likely reaction pathways and the transition states involved, providing a detailed picture of the reaction mechanism.

Isotope Labeling Experiments

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can follow its path through a reaction sequence, providing definitive evidence for bond-making and bond-breaking steps.

In the context of benzofurans, deuterium labeling has been instrumental in understanding their formation mechanisms. For instance, in the synthesis of a complex benzofuran derivative that was an unexpected side product, deuterium labeling was used to probe the reaction pathway. nih.gov The proposed mechanism involved a base-mediated 5-endo-dig cyclization of an o-alkynylphenol precursor. In this mechanism, a carbanion intermediate is formed, which then abstracts a proton from the solvent to yield the final benzofuran product.

To test this hypothesis, the reaction was quenched with deuterated water (D₂O) instead of regular water. Analysis of the resulting product by mass spectrometry and NMR revealed the incorporation of a deuterium atom at the 3-position of the benzofuran ring. This finding provided strong evidence that the final step of the reaction was indeed the protonation (or in this case, deuteration) of a carbanion intermediate, thus validating the proposed mechanism.

| Compound Name |

|---|

| This compound |

| Benzofuran |

| Dehydro-δ-viniferin |

| 5-(2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol |

| (E)-5-(2-(2-(4-hydroxyphenyl)benzofuran-5-yl)vinyl)benzene-1,3-diol |

| (E)-5-(2-(3-(3,5-dihydroxyphenyl)benzofuran-5-yl)vinyl)benzene-1,3-diol |

| 3H-benzofuran-2-one |

| o-alkynylphenol |

Derivatization and Structural Modifications of 3 Benzofuranol

Synthesis of Substituted 3-Benzofuranols

The synthesis of substituted 3-benzofuranols, or more commonly their benzofuran-3(2H)-one tautomers, can be achieved through various strategic cyclization reactions. These methods build the benzofuranone ring from appropriately substituted acyclic precursors, allowing for precise control over the substitution pattern on both the benzene (B151609) and furan (B31954) rings.

One prominent method is the acid-mediated cyclodehydration of α-phenoxy ketones. This approach provides a direct route to 3-substituted or 2,3-disubstituted benzofurans. The use of Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) has been shown to promote this cyclization under mild conditions, yielding the desired products in moderate to excellent yields from readily available phenols and α-bromo ketones. researchgate.net

Another strategy involves the rearrangement and transformation of 2-hydroxychalcones. Depending on the reaction conditions, these precursors can be selectively converted into different benzofuran (B130515) isomers. nih.gov For instance, treatment of rearranged 2,3-dihydrobenzofuran (B1216630) intermediates with relatively weak acids can lead to 3-acylbenzofurans. nih.gov This highlights the utility of chalcone-rearrangement strategies in accessing functionalized benzofuran cores.

Furthermore, domino reactions provide an efficient pathway to highly substituted benzofuran-2-one scaffolds, which are structurally related to 3-benzofuranols. A Lewis-acid-catalyzed domino reaction involving a Friedel–Crafts alkylation of phenols followed by a direct lactonization has been developed to access 3-hydroxy-benzofuran-2-ones. nih.gov Similarly, a one-pot, three-step sequence using 2-monosubstituted 1,3-diketones and 1,4-benzoquinones allows for the efficient construction of 2,3-dialkyl-5-hydroxybenzofuran derivatives. wikipedia.org

| Method | Starting Materials | Key Reagents/Conditions | Product Type |

| Cyclodehydration | α-Phenoxy ketones | Eaton's reagent (P₂O₅–MeSO₃H) | 3-Substituted or 2,3-disubstituted benzofurans |

| Chalcone Rearrangement | 2-Hydroxychalcones | Hypervalent iodine reagents, acids | 3-Acylbenzofurans, 3-Formylbenzofurans |

| Domino Reaction | Phenols, Ketomalonates | Lewis acids (e.g., TiCl₄), Acetic Acid | 3-Hydroxy-3-substituted-benzofuran-2-ones |

| One-Pot Sequence | 1,3-Diketones, 1,4-Benzoquinones | K₂CO₃, HCl | 2,3-Dialkyl-5-hydroxybenzofurans |

Functionalization at the Hydroxyl Group of 3-Benzofuranol

The hydroxyl group of this compound (in its enol form) or the adjacent methylene (B1212753) group of benzofuran-3(2H)-one (in its keto form) are key sites for functionalization. Etherification and esterification are two fundamental transformations that modify this position, altering the compound's physical and chemical properties.

Etherification of the 3-hydroxyl group typically follows the principles of the Williamson ether synthesis. byjus.com This classic S(_N)2 reaction involves the deprotonation of the alcohol (hydroxyl group) to form a more nucleophilic alkoxide ion, which then displaces a halide or another suitable leaving group from an organohalide. byjus.commasterorganicchemistry.comyoutube.com For this compound, this would first involve treatment with a strong base like sodium hydride to form the corresponding sodium benzofuran-3-oxide. znaturforsch.com This intermediate would then react with an alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the corresponding 3-alkoxybenzofuran. znaturforsch.com The reaction is most effective with primary alkyl halides to avoid competing elimination reactions. byjus.comyoutube.com

A more complex, one-pot pseudo three-component reaction has also been demonstrated, where benzofuran-3(2H)-ones react with various alcohols in the presence of a heteropolyacid catalyst (H₃PW₁₂O₄₀·xH₂O). This reaction efficiently yields 3-alkoxy-2-(benzofuran-3-yl)benzofurans, directly forming an ether linkage at the 3-position.

Esterification converts the hydroxyl group of this compound into an ester, a common strategy for creating prodrugs or modifying a molecule's properties. The reaction is typically achieved by treating the alcohol with a carboxylic acid or, more commonly, a more reactive derivative like an acid chloride or acid anhydride (B1165640) in the presence of an acid or base catalyst.

For example, the reaction of this compound with acetic anhydride, often with a catalytic amount of acid or a base like pyridine, would yield 1-benzofuran-3-yl acetate (B1210297) (also known as 3-acetoxybenzofuran). This transformation replaces the hydrogen of the hydroxyl group with an acetyl group. The use of acid chlorides, such as acetyl chloride, provides a more vigorous and often irreversible reaction to achieve the same outcome.

Construction of Fused-Ring Systems Incorporating this compound Scaffolds

The benzofuranol core serves as a valuable building block for the synthesis of larger, polycyclic fused-ring systems. These complex structures are prevalent in natural products and materials science. Synthetic strategies often involve constructing additional rings onto the pre-formed benzofuranol nucleus. For example, methods have been developed for synthesizing polymers that contain benzofuro-benzofuran structures, indicating that the benzofuran unit can be incorporated into repeating macromolecular chains to build complex materials. researchgate.net The synthesis of polyphenolic natural products, such as malibatol A and shoreaphenol, demonstrates a modular approach where the benzofuran ring is a central component of a larger, hexacyclic structure. nih.gov

Heterocyclic Annulation onto the this compound Core

Annulation refers to the process of building a new ring onto an existing one. Heterocyclic annulation onto the this compound core involves the formation of a new ring that contains at least one heteroatom (other than carbon). This is a powerful strategy for creating novel, complex heterocyclic systems.

One documented example is the palladium-catalyzed annulation between β-iodovinyl sulfones and 2-halophenols. While this reaction builds a benzofuran ring, the principles can be applied to demonstrate how annulation strategies work. A reaction involving a functionalized this compound derivative could undergo a similar intramolecular Heck reaction or an oxa-Michael addition-elimination to fuse a new heterocyclic ring across one of the bonds of the benzofuran core. Such strategies significantly expand the structural diversity achievable from the basic this compound scaffold.

Polymerization and Oligomerization Involving Benzofuranol Monomers

Benzofuranol derivatives can serve as monomers for the synthesis of novel polymers and oligomers. The reactive functional groups on the benzofuranol core allow it to be incorporated into polymer backbones, leading to materials with unique properties.

A notable example is the formation of a novel polymer containing poly(benzofuran-co-arylacetic acid) structures. masterorganicchemistry.com This polymer is synthesized through the thermal treatment of 4-hydroxymandelic acid. The process involves a Friedel–Crafts alkylation between phenolic units and a subsequent lactone formation, which creates benzofuranone units within the final polymer structure. masterorganicchemistry.com This demonstrates that the benzofuranone moiety, the keto tautomer of this compound, can be successfully integrated into a polymer chain. The resulting polymer contains multiple reactive groups (carboxylic acid, phenol, and lactone), allowing for further orthogonal functionalization. masterorganicchemistry.com

Advanced Spectroscopic and Analytical Characterization Techniques in 3 Benzofuranol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural AssignmentNuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural architecture of organic molecules like 3-Benzofuranol. It provides detailed information regarding the connectivity of atoms and the chemical environment of nuclei.

1D and 2D NMR Techniques (e.g., 1H NMR, 13C NMR)One-dimensional (1D) NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR spectroscopy, offers fundamental data for structural confirmation. The ¹H NMR spectrum of this compound typically reveals distinct signals corresponding to its aromatic and hydroxyl protons, characterized by their chemical shifts, integration values, and splitting patterns due to spin-spin coupling. The ¹³C NMR spectrum provides information about the carbon backbone, with each unique carbon atom giving rise to a specific signal. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity. COSY experiments reveal proton-proton couplings, helping to map out adjacent protons. HSQC experiments correlate protons directly bonded to carbons, while HMBC experiments correlate protons to carbons separated by two or three bonds, thereby confirming the overall molecular framework and the position of the hydroxyl group. Research findings often report specific chemical shifts and coupling constants that serve as a fingerprint for 3-Benzofuranolrsc.orgsigmaaldrich.com.

Table 6.1.1: Illustrative ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H-2 | ~6.8-7.0 | m | Aromatic H |

| ¹H-4 | ~7.2-7.4 | m | Aromatic H |

| ¹H-5 | ~7.3-7.5 | m | Aromatic H |

| ¹H-6 | ~7.5-7.7 | m | Aromatic H |

| ¹H-7 | ~6.7-6.9 | m | Aromatic H |

| ¹H-OH | ~8.0-9.0 | s | Hydroxyl H |

| ¹³C-2 | ~155-160 | - | Quaternary C |

| ¹³C-3 | ~140-145 | - | Quaternary C (bearing OH) |

| ¹³C-3a | ~120-125 | - | Quaternary C |

| ¹³C-4 | ~125-130 | - | Aromatic C |

| ¹³C-5 | ~120-125 | - | Aromatic C |

| ¹³C-6 | ~125-130 | - | Aromatic C |

| ¹³C-7 | ~110-115 | - | Aromatic C |

| ¹³C-7a | ~145-150 | - | Quaternary C |

(Note: Specific values are illustrative and would be derived from actual experimental data. Multiplicity for aromatic protons can be complex. 'm' denotes multiplet, 's' denotes singlet.)

Solid-State NMR ApplicationsSolid-state NMR (SSNMR) spectroscopy provides unique insights into the structure and dynamics of this compound when it exists in a solid form, whether crystalline or amorphouspreprints.org. This technique is particularly valuable for characterizing polymorphism, molecular packing arrangements, and intermolecular interactions in the solid state, which can influence physical properties. While specific applications to this compound itself might be less frequently reported than solution-state NMR, SSNMR methods like magic-angle spinning (MAS) can provide high-resolution spectra, revealing distinct chemical shifts for nuclei in different solid-state environmentspreprints.orgresearchgate.net. This can help differentiate between various crystalline forms or identify the presence of amorphous material. Studies on related heterocyclic compounds demonstrate its utility in understanding solid-state behaviorpreprints.orgresearchgate.netfsu.edu.

Table 6.1.2: Illustrative Solid-State NMR Data Parameters

| Nucleus | Chemical Shift (ppm) (Solid State) | Line Width (Hz) | Potential Information Gained |

| ¹³C-3 | ~142.5 | ~50 | Indicates local electronic environment and packing |

| ¹³C-OH | ~158.0 | ~70 | Information on hydrogen bonding and molecular orientation |

(Note: These values are hypothetical and serve to illustrate the type of data obtained. Actual values depend on the specific crystalline form and experimental conditions.)

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Fragmentation AnalysisMass spectrometry is a powerful analytical tool used to determine the molecular weight, elemental composition, and structural features of compounds through ionization and mass-to-charge ratio analysis.

High-Resolution Mass Spectrometry (HRMS)High-Resolution Mass Spectrometry (HRMS) is critical for establishing the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of ionized molecules with very high accuracy (typically to within a few parts per million), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₈H₆O₂), HRMS provides an exact mass that confirms its empirical formula, thereby serving as a definitive identifier and a key metric for assessing purity by detecting any isobaric impurities. Research findings often cite the calculated exact mass and the experimentally determined HRMS valuersc.orgrsc.org.

Table 6.2.1: HRMS Data for this compound

| Compound | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) (Calculated) | Exact Mass (Da) (Observed) | Mass Accuracy (ppm) |

| This compound | C₈H₆O₂ | 134 | 134.03678 | 134.03685 | ~5.2 |

(Note: Observed mass and accuracy are illustrative and would be obtained from experimental HRMS data.)

Tandem Mass Spectrometry (MS/MS)Tandem Mass Spectrometry (MS/MS), also known as product ion scanning or fragmentation analysis, provides detailed structural information by fragmenting selected precursor ionsnationalmaglab.org. For this compound, MS/MS experiments involve selecting the molecular ion (or a protonated/deprotonated adduct) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions reveal characteristic cleavage patterns within the molecule, offering insights into its structural integrity and the stability of various bondsarizona.eduimreblank.chlibretexts.org. Analyzing these fragment ions allows for the construction of fragmentation pathways and helps to confirm the proposed structure, especially when dealing with complex mixtures or identifying specific isomers. The fragmentation pattern acts as a unique molecular fingerprint.

Table 6.2.2: Illustrative MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure | Relevance to this compound |

| 135 (M+H)⁺ | 107 | 28 | Loss of CO | Cleavage of carbonyl group |

| 135 (M+H)⁺ | 81 | 54 | Loss of C₂H₂O (e.g., furan (B31954) ring fragment) | Ring fragmentation |

| 135 (M+H)⁺ | 53 | 82 | Benzene (B151609) fragment | Aromatic ring fragment |

(Note: These are hypothetical fragment ions and pathways for illustrative purposes. Actual MS/MS data would be specific to the ionization method and fragmentation conditions.)

X-ray Crystallography for Crystalline Benzofuranol DerivativesX-ray crystallography is the definitive technique for determining the three-dimensional molecular structure of crystalline compoundsfunaab.edu.ng. When applied to crystalline forms of this compound or its derivatives, it provides unparalleled detail regarding atomic positions, bond lengths, bond angles, and the overall molecular conformationfunaab.edu.ngresearchgate.net. This technique relies on the diffraction of X-rays by the electron clouds of atoms within a crystal lattice. The resulting diffraction pattern is analyzed using Fourier transforms to reconstruct an electron density map, from which the precise arrangement of atoms can be determinedfunaab.edu.ng. For this compound derivatives, X-ray crystallography can confirm regiochemistry, stereochemistry (if chiral centers are present), and reveal intermolecular interactions such as hydrogen bonding or pi-pi stacking, which are crucial for understanding solid-state properties and crystal packingfunaab.edu.ngresearchgate.net. While direct crystal structure data for the parent this compound might be less common in general literature compared to its derivatives, studies on substituted benzofuranols often serve as proxies for understanding the core structural featuresresearchgate.net.

Table 6.3: Illustrative X-ray Crystallography Data Parameters for a Benzofuranol Derivative

| Crystal System | Space Group | Unit Cell Parameters (a, b, c, α, β, γ) | Key Bond Length (Å) (e.g., C-O) | Key Bond Angle (°) (e.g., C-O-C) |

| Monoclinic | P2₁/c | 7.52, 12.15, 9.88, 90, 105.2, 90 | 1.38 | 110.5 |

(Note: This table provides illustrative parameters. Actual data would be specific to a particular crystalline derivative and its determined structure.)

Compound Names Mentioned:

this compound

Benzofuranol

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, namely Infrared (IR) and Raman spectroscopy, are fundamental tools for identifying and confirming the presence of specific functional groups within a molecule by analyzing the absorption or scattering of infrared radiation corresponding to molecular vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective in elucidating the functional group composition of this compound. The characteristic absorption bands provide a molecular fingerprint. Key vibrational modes expected for this compound include:

Hydroxyl (-OH) Stretching: A broad absorption band typically observed in the region of 3200-3600 cm⁻¹ is indicative of the phenolic hydroxyl group. scholarsresearchlibrary.com

Ether (C-O-C) Stretching: The ether linkage inherent in the benzofuran (B130515) ring system exhibits stretching vibrations, commonly found in the fingerprint region between 1000-1300 cm⁻¹. scholarsresearchlibrary.com

Aromatic C-H Stretching: These vibrations usually appear as sharp bands just above 3000 cm⁻¹, typically in the range of 3030-3080 cm⁻¹. scholarsresearchlibrary.com

Aromatic C=C Stretching: The carbon-carbon double bonds within the fused benzene ring contribute to absorption bands in the 1450-1650 cm⁻¹ range. scholarsresearchlibrary.com While specific IR spectra for unsubstituted this compound are often detailed in supplementary data or studies of its derivatives, these general assignments are crucial for structural confirmation. rsc.orgniscpr.res.in

Raman Spectroscopy: Raman spectroscopy complements IR by detecting different vibrational modes, particularly those involving symmetric stretching and bending vibrations. It is sensitive to molecular symmetry and can provide valuable information about the aromatic ring system and functional groups. Although less frequently detailed for this compound itself in general literature, Raman spectroscopy is a powerful technique for analyzing molecular structure and can confirm the presence of aromatic systems and key functional groups. dokumen.pubscribd.com

Table 1: Characteristic IR Absorption Bands for this compound (Representative)

| Functional Group | Typical Wavenumber (cm⁻¹) | Notes | Source Reference |

| O-H Stretch (hydroxyl) | 3200-3600 (broad) | Indicative of phenolic hydroxyl group | scholarsresearchlibrary.com |

| C-O-C Stretch (ether) | 1000-1300 | Characteristic of the ether linkage | scholarsresearchlibrary.com |

| Aromatic C-H Stretch | 3030-3080 | Vibrations of hydrogen atoms on the ring | scholarsresearchlibrary.com |

| Aromatic C=C Stretch | 1450-1650 | Due to the conjugated aromatic system | scholarsresearchlibrary.com |

UV-Visible and Fluorescence Spectroscopy for Electronic Structure Probing

UV-Visible (UV-Vis) and fluorescence spectroscopy are essential for understanding the electronic structure and photophysical properties of this compound. These techniques probe the transitions of electrons between molecular orbitals, providing insights into conjugation, electronic delocalization, and potential light-emitting capabilities.

UV-Visible Spectroscopy: The conjugated π-electron system of the benzofuran core, encompassing both the benzene and furan rings, results in characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. UV-Vis spectroscopy is instrumental in characterizing these electronic transitions, primarily π-π* and n-π* transitions.

Studies on benzofuran derivatives and related scaffolds indicate that UV-Vis absorption profiles are highly sensitive to structural modifications and can be indicative of potential applications, such as UV filters. acs.orgresearchgate.netresearchgate.net

While specific λmax values for unsubstituted this compound are not always explicitly published, related compounds with the 3-hydroxybenzofuran moiety typically exhibit absorption maxima in the range of 250-350 nm. acs.orgresearchgate.netresearchgate.netepdf.pub This spectral data is crucial for identifying the compound and assessing its electronic behavior.

Furthermore, UV-Vis spectroscopy is employed to monitor photochemical reactions and study the excited-state properties of molecules. researchgate.netacs.orgresearchgate.net

Fluorescence Spectroscopy: Fluorescence spectroscopy investigates the light emitted by a molecule after excitation to a higher electronic state. Molecules with extended conjugated systems and electron-donating groups, such as the hydroxyl group in this compound, often exhibit fluorescence.

The benzofuran scaffold, particularly when functionalized with hydroxyl groups, is recognized for its potential as a fluorophore. acs.orgresearchgate.net Fluorescence emission spectra provide information about the molecule's excited-state energy levels and can be influenced by solvent polarity and molecular environment. unime.itresearchgate.net

Key parameters determined by fluorescence spectroscopy include emission maxima and quantum yields, which quantify the efficiency of fluorescence. These parameters are vital for understanding the molecule's photophysical behavior and potential applications in sensing or imaging. acs.orgresearchgate.net

Table 2: Representative UV-Vis and Fluorescence Spectral Characteristics

| Technique | Parameter | Typical Range/Description | Relevance to this compound | Source Reference |

| UV-Visible | Absorption Maxima (λmax) | ~250-350 nm (for related benzofuran systems) | Probes electronic transitions of the conjugated benzofuran core; potential UV filter properties | acs.orgresearchgate.netresearchgate.netepdf.pub |

| Fluorescence | Emission Maxima | Varies based on structure and solvent; can be in UV-Vis range | Indicates potential as a fluorophore; probes excited-state properties | acs.orgresearchgate.netresearchgate.net |

| Quantum Yield | Varies; crucial for photophysical characterization | Quantifies fluorescence efficiency | acs.orgresearchgate.net |

Chromatographic Separation Methods for Benzofuranol Mixtures (e.g., HPLC)

Chromatographic techniques are indispensable for the isolation, purification, and analysis of this compound and its related compounds, especially when dealing with reaction mixtures or natural product extracts. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

Column Chromatography: Preparative column chromatography, most commonly utilizing silica (B1680970) gel as the stationary phase, is a widely employed technique for purifying synthesized benzofuranol derivatives. Eluents typically consist of mixtures of organic solvents such as ethyl acetate (B1210297) with hexane (B92381) or benzene, or dichloromethane (B109758) with pentane, allowing separation based on polarity. scholarsresearchlibrary.comrsc.orgresearchgate.netrsc.orgnih.govmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective analytical and preparative method for separating and quantifying complex mixtures. Reversed-phase HPLC (RP-HPLC), often employing C18 stationary phases, is particularly well-suited for analyzing benzofuranol compounds due to their moderate polarity. vdoc.pub

HPLC is utilized to determine crucial physicochemical properties like octanol-water partition coefficients. vdoc.pub

When coupled with mass spectrometry (LC-MS/MS), HPLC becomes a sensitive tool for identifying and quantifying benzofuranol metabolites in various matrices. acs.orgresearchgate.net

HPLC systems also play a role in high-resolution mass spectrometry (HRMS) for detailed structural elucidation. nih.govresearchgate.net

Gas Chromatography (GC): GC is generally applied to more volatile compounds or to derivatized samples, such as certain benzofuranol metabolites, for analysis. acs.orggoogle.com GC coupled with mass spectrometry (GC-MS) is a standard technique for identifying and quantifying volatile organic compounds. acs.org

Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective method for monitoring reaction progress and assessing the purity of fractions obtained during column chromatography. mdpi.comgoogle.com

Theoretical and Computational Chemistry Studies on 3 Benzofuranol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed investigation of a molecule's electronic properties. These calculations help in understanding and predicting chemical behavior. nih.gov For electron-rich heterocyclic systems like benzofurans, quantum chemical methods are a powerful tool for elucidating complex reaction mechanisms and understanding reactivity. nih.gov

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of atoms and molecules. hust.edu.vn It has proven to be a vital tool in drug design and the study of reaction mechanisms due to its accuracy in resolving electronic structures. mdpi.com For benzofuran (B130515) systems, DFT is frequently employed to explore their electronic properties, reactivity, and thermodynamic stability. mdpi.com

A common application of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Global reactivity descriptors derived from these orbital energies, such as chemical potential, global hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. nih.gov Furthermore, local reactivity descriptors like Fukui functions can be calculated to predict the most probable sites for nucleophilic or electrophilic attack within the molecule. nih.govsemanticscholar.org

DFT calculations, often using the B3LYP hybrid functional, are also instrumental in studying reaction mechanisms. mdpi.comresearchgate.net For instance, in the context of antioxidant activity of benzofuran derivatives, DFT has been used to investigate mechanisms like Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) by calculating thermodynamic descriptors such as bond dissociation enthalpies (BDE) and ionization potentials (IP). researchgate.netrsc.org

Table 1: Example of Calculated Quantum Chemical Parameters for a Benzofuran Derivative using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| EHOMO (eV) | -6.8416 |

| ELUMO (eV) | -2.7257 |

| Energy Gap (ΔE) (eV) | 4.1159 |

| Ionization Potential (I) (eV) | 6.1431 |

| Electron Affinity (A) (eV) | 2.7257 |

| Electronegativity (χ) (eV) | 4.4344 |

| Global Hardness (η) (eV) | 1.7087 |

| Global Softness (S) (eV-1) | 0.5852 |

| Electrophilicity Index (ω) (eV) | 5.7441 |

This table presents a set of hypothetical but representative quantum chemical parameters for a benzofuran derivative, calculated using Density Functional Theory. The values illustrate the types of data generated from such studies to assess the electronic structure and reactivity of the molecule.